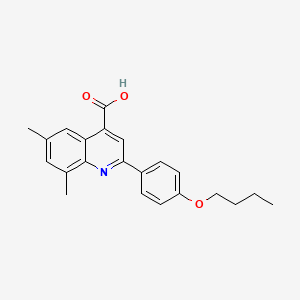

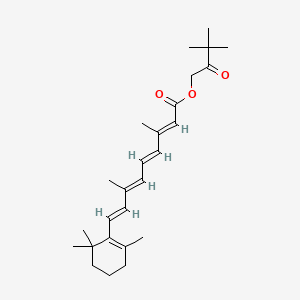

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

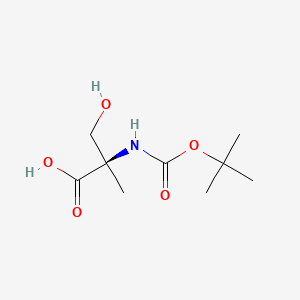

The compound “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group and a butoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a carboxylic acid group, and a butoxyphenyl group .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic ring systems could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique

Acid Cyclization and Synthesis of Heterocycles

Research demonstrates the importance of acid cyclization reactions in the synthesis of heterocyclic compounds. For example, Zinchenko et al. (2009) explored the reaction of amino-substituted maleimides and thiophene carboxylic acids with carbonyl compounds and nitrous acid to obtain various heterocyclic compounds including dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, showcasing the versatility of cyclization reactions in synthesizing complex structures (Zinchenko et al., 2009).

Synthetic Studies on Potent Marine Drugs

The synthesis of marine drug derivatives, like the 4H-chromene-2-carboxylic acid ester derivatives studied by Li et al. (2013), is crucial for structural-activity relationship studies of antitumor antibiotics. This research underscores the significance of synthetic chemistry in developing new therapeutic agents (Li et al., 2013).

Photolabile Protecting Groups

Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its utility in the controlled release of biological messengers upon light exposure. This research is indicative of the ongoing development of novel methodologies for the controlled manipulation of biomolecules (Fedoryak & Dore, 2002).

Synthesis of Substituted Quinoline Carboxylic Acids

Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, demonstrating the broad applicability of acyl- and aroylpyruvic acids in the formation of quinoline derivatives. This work contributes to the synthetic strategies employed in the development of quinoline-based compounds with potential biological activities (Rudenko et al., 2012).

Structural Characterization of Metal Complexes

The study by Moriuchi et al. (2007) on the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid illustrates the significance of metal-ligand interactions in the design of coordination complexes with potential catalytic, pharmaceutical, and material applications (Moriuchi et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQRMHYPPAMPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)